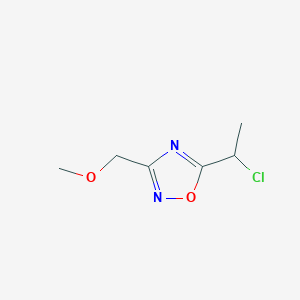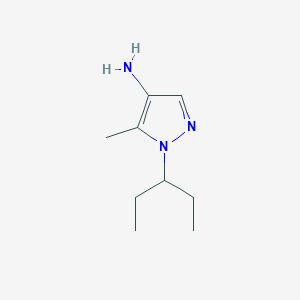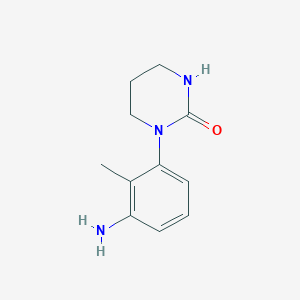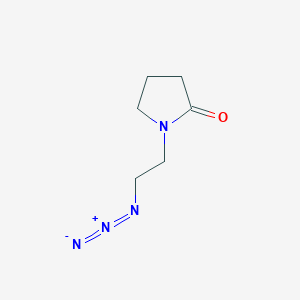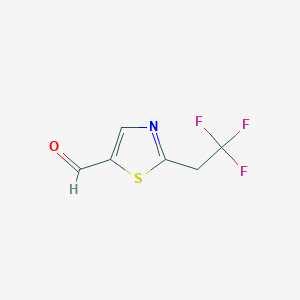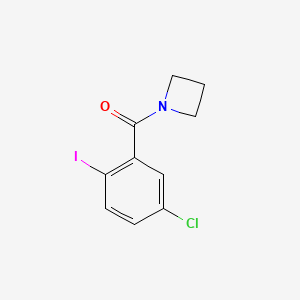
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Übersicht
Beschreibung
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone (also referred to as 5-chloro-2-iodophenyl azetidin-1-ylmethanone or 5-CIAM) is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases. It is a member of the azetidine family of compounds, which are characterized by their cyclic structures and their ability to form hydrogen bonds. 5-CIAM has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Addition
Azetidin-1-yl derivatives have been evaluated in catalytic asymmetric additions, demonstrating high enantioselectivity. For instance, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a chiral azetidine ring derivative, showed up to 98.4% enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Drug Disposition Studies
Azetidin-1-yl compounds have been studied in the context of drug disposition and pharmacokinetics. For example, GDC-0973, an azetidin-1-yl derivative, was investigated for its clearance, volume of distribution, protein binding, and tissue distribution in various animal models (Choo et al., 2012).
Metabolic Pathways
Studies on azetidin-1-yl compounds like AZD1979 have revealed unique metabolic pathways, such as glutathione S-transferase–catalyzed formation of glutathione-conjugated spiro-azetidine without prior bioactivation (Li et al., 2019).
Cholesterol Absorption Inhibition
Some azetidin-1-yl derivatives have been discovered as potent inhibitors of cholesterol absorption. A study describes the design and synthesis of such inhibitors, highlighting their potential in lowering plasma cholesterol (Rosenblum et al., 1998).
Antimicrobial and Anticonvulsant Properties
Novel azetidinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, demonstrating significant potential in these areas (Rajasekaran & Murugesan, 2006).
Synthesis of Pincer Ligands
Azetidin-1-yl compounds have been used in the preparation of CC'N-Osmium complexes, providing insights into their use in the synthesis of pincer ligands (Casarrubios et al., 2015).
Eigenschaften
IUPAC Name |
azetidin-1-yl-(5-chloro-2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTACWDIFFFUNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
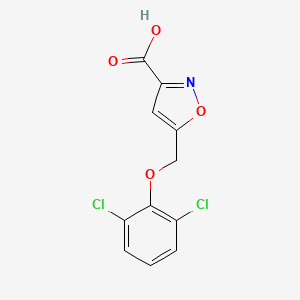
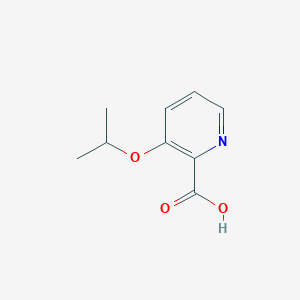
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
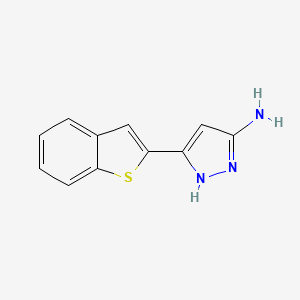
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
